molecular formula C7H4I2N2 B1322336 3,5-Diiodo-1H-indazole CAS No. 351456-48-9

3,5-Diiodo-1H-indazole

Katalognummer: B1322336
CAS-Nummer: 351456-48-9
Molekulargewicht: 369.93 g/mol
InChI-Schlüssel: YAWVPJHNPTVUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diiodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 5 positions of the indazole ring makes this compound a unique and valuable compound in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-1H-indazole typically involves the iodination of 1H-indazole. One common method includes the reaction of 1H-indazole with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Diiodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 3,5-disubstituted indazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview
Indazole derivatives, including 3,5-diiodo-1H-indazole, have been extensively studied for their anticancer properties. These compounds often exhibit selective inhibition against various cancer cell lines.

Case Studies

  • Bcr-Abl Inhibition : A study synthesized a series of indazole derivatives, demonstrating that certain compounds exhibited potent inhibitory activity against Bcr-Abl, a protein associated with chronic myeloid leukemia. Notably, compound 89 showed comparable potency to Imatinib with IC50 values of 0.014 μM against Bcr-Abl wild type .
  • Anti-Proliferative Effects : Another investigation into 3-(pyrrolopyridin-2-yl)indazole derivatives revealed significant anti-proliferative effects on human cancer cell lines (HL60 and HCT116), with IC50 values as low as 1.3 nM for the most potent compound .

Kinase Inhibition

Overview
Kinases play a crucial role in cell signaling pathways and are often targeted in cancer therapies. The indazole scaffold has shown promise in developing selective kinase inhibitors.

Case Studies

  • FGFR Inhibition : Research indicated that derivatives of this compound can effectively inhibit fibroblast growth factor receptors (FGFRs). Compound 105 demonstrated potent pan-FGFR inhibition with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes .
  • CDK8 Inhibition : The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in colorectal cancer. A study reported the development of small molecules based on indazole that selectively inhibited CDK8, showcasing their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Properties

Overview
Beyond anticancer applications, indazole derivatives have been evaluated for their anti-inflammatory effects.

Case Studies

  • Human Neutrophil Elastase Inhibition : A novel series of indazole-based compounds was synthesized and tested for their ability to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. The most effective compounds showed Ki values in the low nanomolar range (6–35 nM), indicating their potential as anti-inflammatory agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is critical for optimizing their pharmacological profiles.

CompoundTargetIC50 ValueNotes
Compound 89Bcr-Abl0.014 μMComparable to Imatinib
Compound 105FGFRs0.9 - 6.1 nMPan-FGFR inhibitor
Compound 119ERK20 nMHigh selectivity and dual action
Compound 120IDO15.3 μMSignificant inhibitory activity

Wirkmechanismus

The mechanism of action of 3,5-Diiodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

    1H-indazole: The parent compound without iodine substituents.

    3-Iodo-1H-indazole: A mono-iodinated derivative.

    5-Iodo-1H-indazole: Another mono-iodinated derivative.

Comparison: 3,5-Diiodo-1H-indazole is unique due to the presence of two iodine atoms, which can significantly alter its chemical and biological properties compared to its mono-iodinated or non-iodinated counterparts. The diiodo substitution can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.

Biologische Aktivität

3,5-Diiodo-1H-indazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the indazole ring. This unique substitution pattern enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including halogenation of indazole derivatives and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atoms increase the compound's lipophilicity and binding affinity, which may enhance its effectiveness as a drug candidate. It has been implicated in modulating pathways involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, a study evaluated its effects on several human cancer cell lines, demonstrating significant inhibitory effects:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)5.15Induction of apoptosis via Bcl2 family inhibition
A549 (Lung Cancer)10.00Cell cycle arrest through p53/MDM2 pathway modulation
Hep-G2 (Liver Cancer)8.50Inhibition of proliferation

These results suggest that the compound may serve as a scaffold for developing effective anticancer agents with lower toxicity profiles compared to traditional chemotherapeutics .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant activity against both bacterial and protozoal infections:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Entamoeba histolytica20 µg/mL

The compound's ability to disrupt microbial cell membranes is believed to contribute to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Various derivatives have been synthesized to explore their SAR:

  • Substituents at the C-5 position significantly affect anticancer potency.
  • Electron-withdrawing groups enhance activity against protozoal infections.

A series of indazole derivatives were synthesized and tested for their biological activities, revealing that modifications can lead to improved selectivity and potency against specific targets .

Case Study 1: Anticancer Evaluation

In a recent study, a derivative of this compound was tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound:

  • Modified Compound : 6o
  • IC50 Values :
    • K562: 4.00 µM
    • A549: 7.50 µM
    • Hep-G2: 6.00 µM

The study concluded that the introduction of specific functional groups could significantly enhance the compound's anticancer properties while reducing cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial effects of various indazole derivatives against E. histolytica, demonstrating that structural variations could lead to substantial differences in efficacy:

  • Derivative Tested : Compound A
  • MIC Values :
    • Against E. histolytica: 15 µg/mL
    • Against G. intestinalis: 18 µg/mL

These findings highlight the importance of structural optimization in developing effective antimicrobial agents from indazole scaffolds .

Eigenschaften

IUPAC Name

3,5-diiodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWVPJHNPTVUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625161
Record name 3,5-Diiodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351456-48-9
Record name 3,5-Diiodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diiodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-1H-indazole
Reactant of Route 2
3,5-Diiodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
3,5-Diiodo-1H-indazole
Reactant of Route 4
Reactant of Route 4
3,5-Diiodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
3,5-Diiodo-1H-indazole
Reactant of Route 6
Reactant of Route 6
3,5-Diiodo-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.